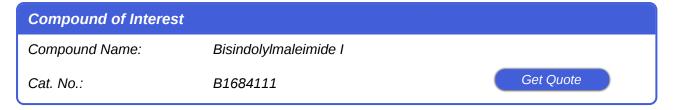


Bisindolylmaleimide I (GF109203X): A Technical Guide for Selective PKC Inhibition

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BisindolyImaleimide I, also known as GF109203X or Gö 6850, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2][3] Structurally similar to staurosporine, it demonstrates significantly greater selectivity for PKC over other protein kinases, making it an invaluable tool in signal transduction research.[1][4] This technical guide provides an in-depth overview of **BisindolyImaleimide I**, including its mechanism of action, selectivity profile, experimental protocols, and its role in dissecting PKC-mediated cellular pathways.

Mechanism of Action

BisindolyImaleimide I functions as a competitive inhibitor at the ATP-binding site within the catalytic domain of PKC.[1][3][5][6] By occupying this site, it prevents the binding of ATP, thereby blocking the transfer of the gamma-phosphate to the serine/threonine residues on substrate proteins.[6] This action effectively halts the downstream signaling cascade initiated by PKC activation. Its reversible nature allows for the study of transient PKC inhibition.[2][3]

Data Presentation: Inhibitory Profile

The selectivity of **Bisindolylmaleimide I** is a critical aspect of its utility. The following tables summarize its inhibitory concentrations (IC50) against various protein kinases.



Table 1: Inhibitory Activity of Bisindolylmaleimide I against PKC Isoforms

PKC Isoform	IC50 (in vitro)	Reference(s)
ΡΚCα	8 - 20 nM	[1][2][4][5][7]
РКСВІ	17 nM	[1][2][4][7]
РКСВІІ	16 nM	[1][2][4][7]
РКСу	20 nM	[1][2][4][7]
ΡΚCδ	100 - 200 nM	[8]
ΡΚCε	12 nM - 200 nM	[5][8]
РКС	~6 μM	[8]

Note: In cellular assays, the effective IC50 for PKC is typically higher, in the range of 0.2-2 μ M. [8]

Table 2: Selectivity Profile of Bisindolylmaleimide I against Other Kinases

Kinase	IC50	Reference(s)
GSK-3β (immunoprecipitated)	170 nM	[3][9]
GSK-3 (in cell lysate)	360 nM	[3][9]
RSK1	610 nM	[5][10]
RSK2	310 nM	[5][10]
RSK3	120 nM	[5][10]
Protein Kinase A (PKA)	2 μΜ	
EGFR	>100 μM	[1][4]
PDGFR	>100 μM	[1][4]

This data highlights that while **BisindolyImaleimide I** is highly selective for PKC compared to tyrosine kinases like EGFR and PDGFR, researchers should be aware of potential off-target

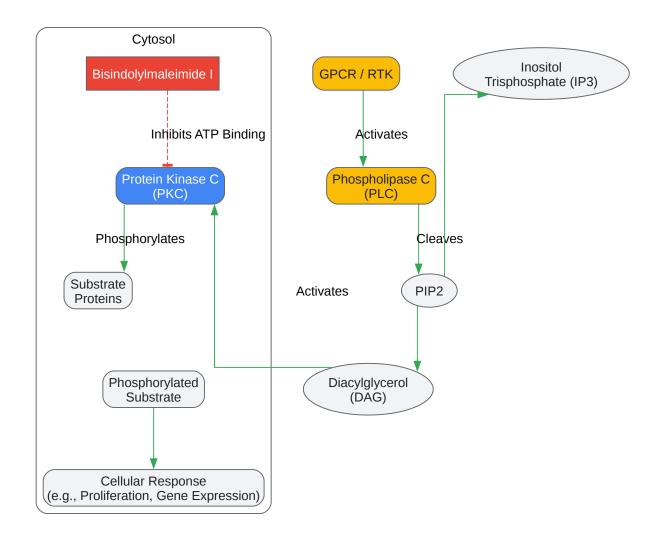


effects on kinases such as GSK-3 and RSK, particularly at higher concentrations.[5][9][10]

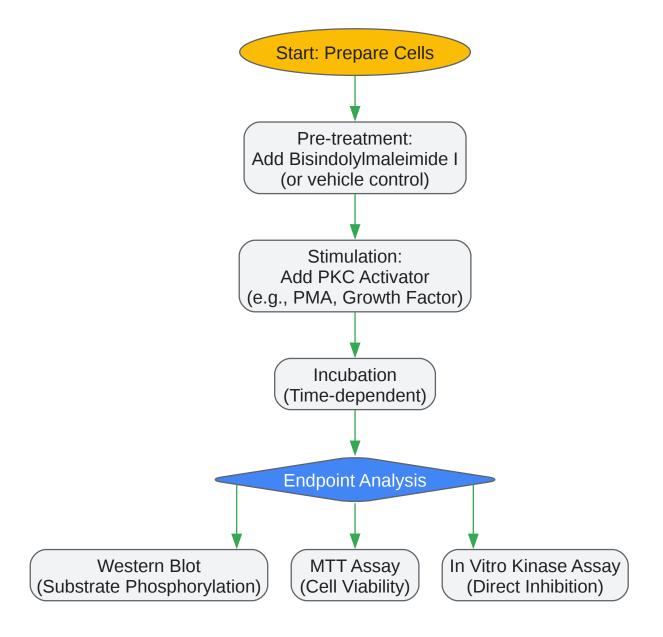
Signaling Pathways and Inhibition

PKC enzymes are key regulators in numerous signaling pathways, controlling processes like cell proliferation, differentiation, and apoptosis.[11] They are typically activated by diacylglycerol (DAG) and calcium ions (for conventional isoforms) downstream of growth factor receptors or G-protein coupled receptors.









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